4-Bromo-5-fluoro-2-méthylpyridine

Vue d'ensemble

Description

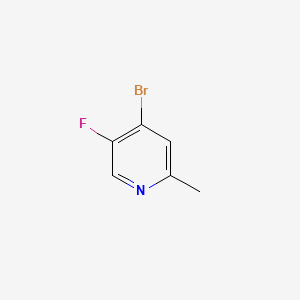

4-Bromo-5-fluoro-2-methylpyridine is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of bromine, fluorine, and methyl substituents on the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Applications De Recherche Scientifique

4-Bromo-5-fluoro-2-methylpyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: The compound is employed in the development of biologically active molecules and pharmaceuticals.

Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

Industry: It is utilized in the production of agrochemicals, dyes, and materials science.

Mécanisme D'action

Target of Action

Similar compounds have been used in the synthesis of inhibitors for the p38α mitogen-activated protein kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .

Mode of Action

It’s worth noting that fluoropyridines, which include this compound, have interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring . These properties can influence their interaction with targets.

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of p38α mitogen-activated protein kinase inhibitors . This suggests that the compound might influence pathways related to this kinase, which plays a role in cellular processes such as the release of pro-inflammatory cytokines .

Pharmacokinetics

The presence of fluorine in the compound could potentially influence these properties, as fluorine atoms are often introduced into lead structures in the search for new pharmaceuticals with improved physical, biological, and environmental properties .

Result of Action

The compound’s potential role in the synthesis of kinase inhibitors suggests that it could influence cellular processes modulated by these kinases .

Action Environment

The compound’s potential use in the synthesis of kinase inhibitors suggests that factors such as ph, temperature, and the presence of other molecules could potentially influence its action .

Analyse Biochimique

Cellular Effects

It is known that fluoropyridines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that fluoropyridines can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoro-2-methylpyridine typically involves halogenation and methylation reactions. One common method is the bromination of 5-fluoro-2-methylpyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent to facilitate the process .

Industrial Production Methods

Industrial production of 4-Bromo-5-fluoro-2-methylpyridine often employs large-scale halogenation techniques. The process involves the use of bromine and fluorine sources in a controlled environment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-5-fluoro-2-methylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyridine N-oxides or reduction to form corresponding amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions to achieve coupling.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

Major Products Formed

The major products formed from these reactions include substituted pyridines, biaryl compounds, and pyridine N-oxides, depending on the reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromo-5-fluoropyridine: Similar in structure but lacks the methyl group.

4-Bromo-2-methylpyridine: Similar but does not have the fluorine atom.

5-Fluoro-2-methylpyridine: Similar but lacks the bromine atom.

Uniqueness

4-Bromo-5-fluoro-2-methylpyridine is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. This combination makes it a valuable intermediate in various chemical syntheses and applications .

Activité Biologique

4-Bromo-5-fluoro-2-methylpyridine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, characterized by the presence of bromine and fluorine substituents on the pyridine ring, influences its reactivity and interaction with biological systems. This article delves into the biological activity of 4-bromo-5-fluoro-2-methylpyridine, highlighting its mechanisms of action, applications in drug development, and relevant research findings.

- Molecular Formula : C6H5BrFN

- Molecular Weight : 188.01 g/mol

The presence of halogen atoms in 4-bromo-5-fluoro-2-methylpyridine significantly alters its electronic properties, making it a valuable candidate for various chemical reactions and biological interactions.

4-Bromo-5-fluoro-2-methylpyridine has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition is crucial as CYP1A2 is involved in the metabolism of many drugs, affecting their pharmacokinetics. The compound's ability to modulate enzyme activity suggests potential applications in pharmacology, particularly in optimizing therapeutic regimens and minimizing drug-drug interactions.

Biological Activity

Research indicates that 4-bromo-5-fluoro-2-methylpyridine exhibits a range of biological activities:

- Cytochrome P450 Inhibition : It acts as an inhibitor of CYP1A2, which can influence drug metabolism and efficacy.

- Antimicrobial Properties : Similar compounds have shown antimicrobial and antifungal properties, suggesting that 4-bromo-5-fluoro-2-methylpyridine may also possess bioactive characteristics relevant to medicinal chemistry.

Case Studies and Research Findings

Several studies have explored the biological activity of 4-bromo-5-fluoro-2-methylpyridine:

- Inhibition Studies : A study demonstrated that 4-bromo-5-fluoro-2-methylpyridine effectively inhibited CYP1A2 activity in vitro, indicating its potential for use in drug development to modify pharmacokinetics.

- Comparative Analysis : Research comparing structurally similar compounds highlighted the unique inhibitory profile of 4-bromo-5-fluoro-2-methylpyridine against various cytochrome P450 enzymes, emphasizing its specificity and potential therapeutic applications.

- Synthetic Applications : The compound serves as an important building block in the synthesis of more complex organic molecules and pharmaceuticals. Its reactivity allows for the development of derivatives that may exhibit enhanced biological activity or modified physical properties .

Data Table: Biological Activities of 4-Bromo-5-Fluoro-2-Methylpyridine

Propriétés

IUPAC Name |

4-bromo-5-fluoro-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-2-5(7)6(8)3-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENOXSCJWFSFHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40724930 | |

| Record name | 4-Bromo-5-fluoro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211590-24-7 | |

| Record name | 4-Bromo-5-fluoro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.